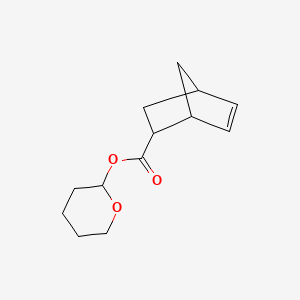
3α,5α-Tetrahydronorethisterone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3α,5α-Tetrahydronorethisterone-d5 is a synthetic progestin hormone used in various scientific research fields. It is a deuterated analog of 3α,5α-tetrahydronorethisterone, which is a naturally occurring hormone in the human body. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in metabolic studies and other research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3α,5α-Tetrahydronorethisterone-d5 involves multiple steps, starting from the precursor 3α,5α-tetrahydronorethisterone. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in achieving high yields and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3α,5α-Tetrahydronorethisterone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3α,5α-Tetrahydronorethisterone-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3α,5α-Tetrahydronorethisterone-d5 involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The presence of deuterium atoms can affect the compound’s metabolic stability and interaction with enzymes, providing unique insights into its effects.
Comparación Con Compuestos Similares
Similar Compounds
3α,5α-Tetrahydronorethisterone: The non-deuterated analog.
5α-Dihydronorethisterone: Another structurally related compound.
3β,5α-Tetrahydronorethisterone: A stereoisomer with different biological properties.
Uniqueness
3α,5α-Tetrahydronorethisterone-d5 is unique due to the presence of deuterium atoms, which enhance its utility in research applications. The deuterium labeling allows for precise tracking in metabolic studies and provides insights into the compound’s stability and interactions that are not possible with non-deuterated analogs.
Propiedades
Número CAS |
122605-87-2 |
|---|---|
Fórmula molecular |
C₂₀H₂₅D₅O₂ |
Peso molecular |
307.48 |
Sinónimos |
(3α,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3α,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3α,17β-diol-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)


